CITALOPRAM HYDROBROMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for major depressive disorder and has 3 investigational indications. This drug has a black box warning from the FDA.
Citalopram hydrobromide belongs to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Citalopram and its N-demethylated metabolites exist as a racemic mixture but its effects are largely due to the S-enantiomer, S-citalopram and S-demthylcitalopram. Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α- or β-adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache. Side effects generally occur within the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Citalopram is approved for treatment of depression. Unlabeled indications include mild dementia-associated agitation in nonpsychotic patients, smoking cessation, ethanol abuse, obsessive-compulsive disorder (OCD) in children, and diabetic neuropathy. Citalopram has the fewest drug-drug interactions of the SSRIs.
See also: Citalopram (has active moiety).
Citalopram Hydrobromide
CAS No.: 59729-32-7
Cat. No.: VC21330285
Molecular Formula: C20H22BrFN2O
Molecular Weight: 405.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59729-32-7 |
|---|---|
| Molecular Formula | C20H22BrFN2O |
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
| Standard InChI | InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H |
| Standard InChI Key | WIHMBLDNRMIGDW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
| Appearance | White Solid |
| Melting Point | 177-179°C |
Introduction
Citalopram hydrobromide is a pharmaceutical compound used primarily as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for treating depression and other mood disorders. Citalopram hydrobromide is the active ingredient in medications like Celexa, which is approved by regulatory bodies such as the FDA for the treatment of depression in adults .
Mechanism of Action
Citalopram hydrobromide works by inhibiting the reuptake of serotonin in the central nervous system (CNS), thereby increasing the availability of serotonin for synaptic transmission. This mechanism is believed to contribute to its antidepressant effects. Unlike some other antidepressants, citalopram has minimal effects on the reuptake of dopamine and norepinephrine, and it does not inhibit monoamine oxidase .
Clinical Uses
Citalopram hydrobromide is primarily used for the symptomatic relief of depressive illness in adults. It has also been found effective in managing symptoms of anxiety, eating disorders, and obsessive-compulsive disorder . Studies have shown that citalopram can significantly reduce the relapse rate of depression compared to placebo treatments .
Side Effects
While citalopram hydrobromide is generally well-tolerated, it can cause a range of side effects. Common side effects include nausea, somnolence, dry mouth, increased sweating, tremor, and ejaculation disorders . Serious side effects may include allergic reactions, QT prolongation leading to heart rhythm disturbances, and increased risk of suicidal thoughts or behaviors .
Common Side Effects
| Side Effect | Description |
|---|---|
| Nausea | Feeling sick to the stomach |
| Somnolence | Drowsiness or sleepiness |
| Dry Mouth | Reduced saliva production |
| Increased Sweating | Excessive sweating |
| Tremor | Shaking or trembling |
| Ejaculation Disorder | Difficulty with ejaculation |
Serious Side Effects
| Side Effect | Description |
|---|---|
| Allergic Reactions | Hives, difficulty breathing, swelling of face or throat |
| QT Prolongation | Abnormal heart rhythms, fainting |
| Suicidal Thoughts | Increased risk of suicidal ideation or behavior |
Research Findings
Citalopram hydrobromide has been extensively studied for its efficacy and safety in treating depression. Meta-analyses have shown modest response rates, indicating its effectiveness as a treatment option . Additionally, citalopram has been found to be effective in reducing the relapse rate of depression in long-term studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume